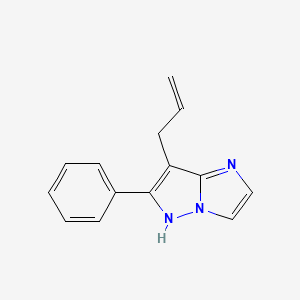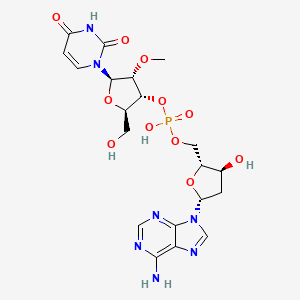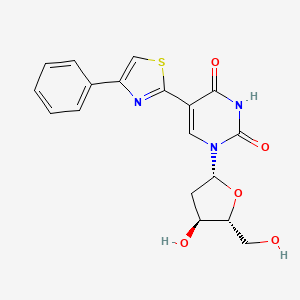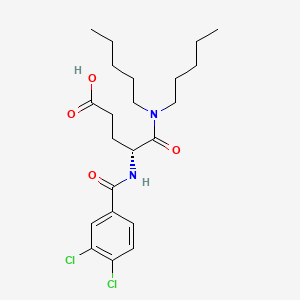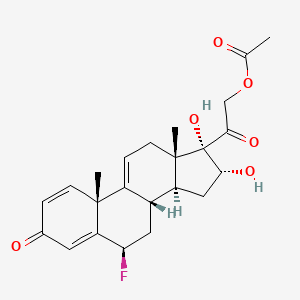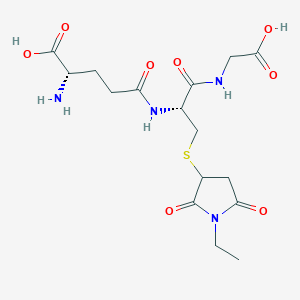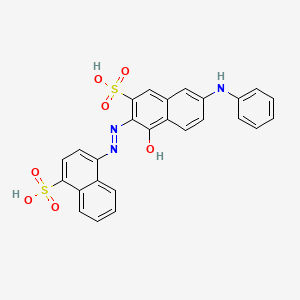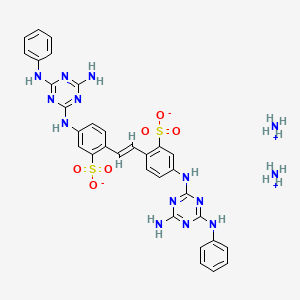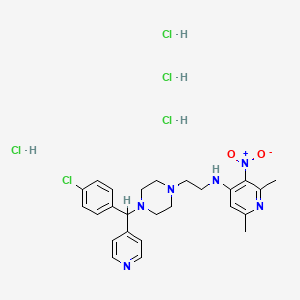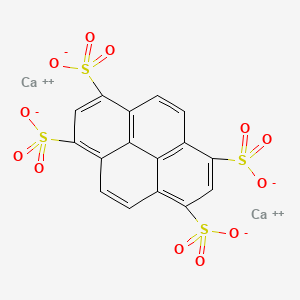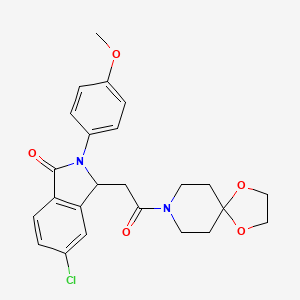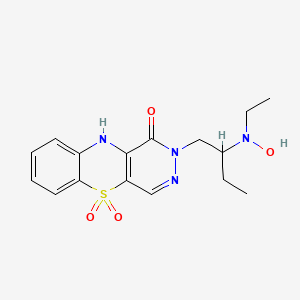
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate is a complex organic compound with the molecular formula C16-H20-N4-O4-S.3H2-O and a molecular weight of 418.52 . This compound is known for its unique structure, which includes a pyridazino-benzothiazinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyridazino Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzothiazinone Moiety: This step requires the use of specific reagents and catalysts to ensure the correct formation of the benzothiazinone ring.
Addition of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride.
Oxidation to Form the Trioxide: The final step involves the oxidation of the compound to introduce the N,5,5-trioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the trioxide functionality.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression.
Modulating Receptor Activity: Affecting the activity of receptors on cell surfaces to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethyloxidoamino)ethyl)-,5,5-dioxide .
- 1H-Pyrido(3’,4’:4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione .
Uniqueness
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate is unique due to its specific structural features, such as the presence of the diethylaminoethyl group and the trioxide functionality
Properties
CAS No. |
126598-48-9 |
|---|---|
Molecular Formula |
C16H20N4O4S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-[ethyl(hydroxy)amino]butyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H20N4O4S/c1-3-11(20(22)4-2)10-19-16(21)15-14(9-17-19)25(23,24)13-8-6-5-7-12(13)18-15/h5-9,11,18,22H,3-4,10H2,1-2H3 |
InChI Key |
FBWXPRJOAWIBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2)N(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




